2-Amino-3-chloropropan-1-ol hydrochloride
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Description
“2-Amino-3-chloropropan-1-ol hydrochloride” is a chemical compound with the molecular formula C3H9Cl2NO . It is known to be an impurity of Linezolid, an antibiotic against Gram-positive bacteria .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-chloropropan-1-ol hydrochloride” consists of 3 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The InChI key for this compound is PNHNYWJQMBIRSW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-3-chloropropan-1-ol hydrochloride” is 146.02 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Synthesis of Drugs and Intermediates
2-Amino-3-chloropropan-1-ol hydrochloride serves as a precursor in the synthesis of various molecules with potential pharmacological activities. For instance, it has been utilized in the preparation of 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor of drugs with potential β-blocker activity. This synthesis involves methods that ensure good to high enantiomeric excess, highlighting the compound's significance in producing optically active forms of pharmaceuticals (Nunno et al., 2000).
Interaction with Biochemical Compounds
2-Amino-3-chloropropan-1-ol hydrochloride also plays a role in the interaction with other biochemical compounds. Research has delved into the interactions of hydrophobic amino acids, peptides, and proteins with aqueous solutions of this compound. This is crucial for understanding the nature of biochemical interactions and the potential application in designing drugs or understanding biological systems (Keswani & Kishore, 2011).
Synthesis of Enantiomerically Pure Compounds
The synthesis of enantiomerically pure compounds is another significant application of 2-Amino-3-chloropropan-1-ol hydrochloride. This involves the preparation of intermediate products for the synthesis of nonracemic 4-aminochroman-3-ols. The ability to create these enantiomerically pure compounds is crucial for the development of drugs with specific desired effects and reduced side effects (Bredikhina et al., 2014).
Structural Analysis and Molecular Interaction
The compound is also involved in studies related to molecular interaction and structure. For instance, research on supramolecular structures constructed by related compounds has provided insights into molecular-electronic structure polarization, hydrogen bonding, and molecular packing patterns. This is crucial for understanding the fundamental aspects of molecular interactions and can have implications in material science and molecular biology (Cheng et al., 2011).
properties
IUPAC Name |
2-amino-3-chloropropan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHNYWJQMBIRSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chloropropan-1-ol hydrochloride |
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